molecular formula C7H4FIN2 B1343674 6-Fluoro-4-iodo-1H-indazole CAS No. 887567-89-7

6-Fluoro-4-iodo-1H-indazole

Cat. No. B1343674
M. Wt: 262.02 g/mol
InChI Key: JNVXNXRFDLJOEJ-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodo-1H-indazole is a compound with the molecular formula C7H4FIN2 . It is a derivative of indazole, which is an important heterocycle in drug molecules . Indazole derivatives are known to display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . A specific synthesis of a similar compound, 6-Iodo-1H-indazole, has been described where it is used as an intermediate to synthesize inhibitors of Chk1 .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives can be influenced by their tautomeric forms . The reactions in HCl (aq) should afford the indazolium salts . Also, substitution of the bromo on the benzene ring by hydrazine is more favorable than that of fluoro .


Physical And Chemical Properties Analysis

6-Fluoro-4-iodo-1H-indazole has a molecular weight of 136.13 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 129 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Fluorinated Indazoles in Pharmacology

  • Fluorination of indazole derivatives, such as 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, has been studied for its impact on the pharmacological properties of α2-adrenoceptor agonists. These modifications have shown varied effects on binding affinity and selectivity, with certain fluorinated derivatives revealing significant hypotensive and bradycardic activities, suggesting potential uses in cardiovascular research (Wasilewska et al., 2014).

Anticancer Applications

  • 6-Substituted amino-1H-indazole derivatives have demonstrated anticancer activity, with certain compounds showing significant cytotoxicity against human cancer cell lines. This suggests their potential as scaffolds for developing novel anticancer agents (Ngo Xuan Hoang et al., 2022).

Material Science and Imaging

  • Research into fluorinated indazoles has extended into material science, where derivatives have been developed as fluorophores for optical materials. These compounds exhibit tunable emissions and have applications in imaging and sensing, highlighting their versatility beyond pharmacological uses (Cheng et al., 2016).

Enzyme Inhibition Studies

  • Some indazole derivatives, including fluorinated ones, have been identified as inhibitors of lactoperoxidase (LPO), an enzyme with antimicrobial properties. This indicates potential applications in understanding and modulating the immune system and could inform the development of new therapeutic agents (Köksal & Alım, 2018).

Synthesis and Chemical Properties

  • The synthesis of fluorinated indazoles, including methods for creating diverse derivatives, plays a crucial role in their application across scientific research. These synthetic strategies enable the exploration of their biological activities and material properties, facilitating the development of novel compounds for various applications (Piccionello et al., 2006).

Safety And Hazards

When handling 6-Fluoro-4-iodo-1H-indazole, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to use this compound only in a well-ventilated area .

Future Directions

Indazole derivatives, including 6-Fluoro-4-iodo-1H-indazole, continue to be a topic of interest in medicinal chemistry due to their versatile biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities .

properties

IUPAC Name

6-fluoro-4-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVXNXRFDLJOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646409
Record name 6-Fluoro-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-iodo-1H-indazole

CAS RN

887567-89-7
Record name 6-Fluoro-4-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887567-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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